Lobenzarit

Rheumatoid Arthritis DMARD Clinical Trial

Buy Lobenzarit for research requiring authentic immunomodulatory, not COX-inhibitory, pharmacology. Its defined in vitro activity (IC50 1.6 μM ROS inhibition) and distinct clinical profile make it essential for RA, oxidative stress, and T-cell/monocyte crosstalk studies. Shipped ambient; powder stored at -20°C.

Molecular Formula C14H10ClNO4
Molecular Weight 291.68 g/mol
CAS No. 63329-53-3
Cat. No. B1674992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobenzarit
CAS63329-53-3
Synonyms2-((2-carboxyphenyl)amino)-4-chlorobenzoic acid
4-chloro-2,2'-iminodibenzoic acid
CCA lobenzarit
disodium 4-chloro-2,2'-iminodibenzoate
lobenzarit
lobenzarit disodium
lobenzarit sodium
lobenzarit, disodium salt
lobenzart
N-(2-carboxyphenyl)-4-chloroanthranilic acid
Molecular FormulaC14H10ClNO4
Molecular Weight291.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20)
InChIKeyUGDPYGKWIHHBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobenzarit (CAS 63329-53-3): A Clinically Validated, Dual-Action Immunomodulatory and Anti-Oxidative DMARD for Preclinical and Translational Research


Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate; CAS 63329-53-3 for the free acid) is an atypical, small-molecule Disease-Modifying Antirheumatic Drug (DMARD) and immunomodulator, distinct from both conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and classic immunosuppressants [1]. Chemically, it is an ortho-aminobenzoate derivative [2], sharing a structural backbone with certain NSAIDs like mefenamic acid [3]. However, it is distinguished by a unique pharmacological profile that couples direct immunomodulation with potent, broad-spectrum anti-oxidative activity [4]. This dual action underlies its historical clinical utility in treating chronic inflammatory and autoimmune conditions, particularly rheumatoid arthritis (RA) [5].

Why Lobenzarit Cannot Be Substituted by Common NSAIDs or Other DMARDs: Evidence of a Unique Pharmacological Profile


Substituting Lobenzarit with a common NSAID (e.g., indomethacin, mefenamic acid) or a different class of immunomodulator (e.g., mizoribine) introduces a significant risk of failing to replicate critical disease-modifying and protective outcomes. Lobenzarit's unique mechanism of action—specifically, its ability to enhance the T suppressor/T helper lymphocyte ratio without inhibiting prostaglandin biosynthesis [1]—distinguishes it from COX-inhibiting NSAIDs [2]. Furthermore, its potent, multi-faceted anti-oxidant activity [3] and its direct modulatory effects on B-cell differentiation and immunoglobulin production are not properties shared by structural analogs or many in-class alternatives [4]. This differentiation is quantifiable, as shown in the evidence below, where Lobenzarit demonstrates clinically meaningful efficacy superior to placebo and a distinct pharmacological and safety profile compared to direct comparator drugs.

Quantitative Evidence for Lobenzarit: Head-to-Head Comparisons and Differentiating Data


Superior Clinical Efficacy in Rheumatoid Arthritis: Lobenzarit (240 mg/day) vs. Placebo

In a 16-week, multicenter, double-blind study of 230 RA patients, Lobenzarit disodium (240 mg/day) demonstrated a statistically significant improvement in clinical outcomes compared to placebo. Both groups received a baseline therapy of indomethacin (75 mg/day) [1].

Rheumatoid Arthritis DMARD Clinical Trial Placebo-Controlled

Differential Pharmacological Mechanism: Lobenzarit Does Not Inhibit Prostaglandin Biosynthesis Unlike NSAIDs

A 1997 review of pharmacological studies concluded that Lobenzarit disodium (LBZ) does not inhibit the biosynthesis of prostaglandins and leukotrienes. This fundamentally distinguishes it from NSAIDs like mefenamic acid, a structural analog, and other COX inhibitors like indomethacin [1].

Mechanism of Action Immunomodulation NSAID Differentiation Prostaglandin

Potent and Broad-Spectrum Anti-Oxidant Activity: Scavenging of Multiple Oxygen Radicals

Lobenzarit disodium (CCA) acts as a potent scavenger of multiple oxygen-free radical species. An in vitro study quantified its anti-oxidative profile, demonstrating significant scavenging activity against hydroxyl radicals (IC50 = 2.4 µM) and superoxide (IC50 = 20 µM), among other radicals [1]. This broad-spectrum activity is a key component of its therapeutic mechanism.

Anti-Oxidant Free Radical Scavenger Oxidative Stress Pharmacology

Distinct Safety and Tolerability Profile: Lobenzarit vs. Mizoribine in a Head-to-Head RA Trial

A 24-week, double-blind controlled study in 149 RA patients directly compared Lobenzarit disodium (CCA) as the control drug against Mizoribine (MZR). The study reported a notable difference in the incidence of side effects [1].

Safety Profile Tolerability Rheumatoid Arthritis Adverse Events

Demonstrated In Vivo Hepatoprotective Effects: Lobenzarit vs. Vehicle in Acetaminophen-Induced Liver Injury

In a mouse model of acetaminophen-induced liver damage, pre-treatment with Lobenzarit disodium significantly reduced hepatocellular injury compared to vehicle control [1]. The protective effect was dose-dependent.

Hepatoprotection Acetaminophen Toxicity In Vivo Model Anti-Oxidant

Direct Immunomodulation of B-Cell Function: Lobenzarit vs. Untreated Controls In Vitro

Lobenzarit (CCA) directly suppresses B-cell differentiation and immunoglobulin (Ig) production. In vitro, it inhibited Ig production induced by the B cell-stimulatory factor B151-TRF2 [1]. This direct effect on B cells is a key immunomodulatory mechanism distinct from T-cell-centric immunosuppressants like cyclosporine A [2].

Immunology B-Cell Activation Immunoglobulin Production In Vitro

Optimal Research and Industrial Applications for Lobenzarit Based on Differentiated Evidence


Preclinical Validation of Novel, Non-NSAID DMARDs in Rheumatoid Arthritis

Lobenzarit serves as a validated positive control in preclinical RA models. Its proven clinical efficacy (63% improvement vs. 43% placebo [1]) and non-COX-dependent mechanism [2] provide a strong benchmark for evaluating new chemical entities. Researchers can compare the efficacy and mechanism of novel compounds against a DMARD with a known, dual-action (immunomodulatory and anti-oxidative) profile, rather than a pure immunosuppressant or NSAID.

Investigating the Role of Broad-Spectrum Anti-Oxidants in In Vivo Models of Oxidative Stress and Drug-Induced Injury

Given its quantifiable radical-scavenging IC50 values (e.g., 2.4 µM for hydroxyl radicals [3]) and demonstrated in vivo hepatoprotection in acetaminophen-induced liver injury [4], Lobenzarit is an ideal tool compound for studying the therapeutic potential of broad-spectrum anti-oxidants. It can be used in models of ischemia-reperfusion, drug-induced organ damage, or other conditions where oxidative stress is a primary driver of pathology.

Mechanistic Studies of B-Cell Mediated Autoimmunity and Allergic Inflammation

Lobenzarit's unique ability to directly suppress B-cell differentiation and immunoglobulin production, including IgE [5], makes it a valuable research reagent for dissecting humoral immune responses. It can be employed in vitro and in vivo to study pathways of B-cell activation, antibody class switching, and the development of autoantibody-driven diseases like lupus erythematosus [6], providing a direct tool to modulate B-cell function independent of broad T-cell suppression.

Formulation Development for Controlled Drug Delivery of Weakly Acidic Drugs

Lobenzarit's physicochemical properties (a weakly acidic drug with known solubility and dissolution characteristics) have been extensively studied in the context of hydrophilic matrix tablets for controlled release [7]. Its behavior in formulations like HPMC and dextran matrices provides a well-characterized model compound for industrial scientists developing oral controlled-release systems for drugs with similar biopharmaceutical profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobenzarit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.